3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride
Description
3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride is a versatile chemical compound used in various scientific research applications. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is known for its unique properties, making it valuable in different fields such as chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-[(2-propylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-5-13-6-3-4-7-14(13)16-11-12-8-9-15-10-12;/h3-4,6-7,12,15H,2,5,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLZPBUQYBLVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-40-7 | |
| Record name | Pyrrolidine, 3-[(2-propylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-propylphenol with pyrrolidine in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. Various methods have been developed to optimize the yield and purity of the compound, including the use of different catalysts and reaction conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are often employed to ensure the compound meets industry standards. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted pyrrolidine derivatives .
Scientific Research Applications
3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in binding to target proteins, influencing their activity and function. This interaction can modulate various biological processes, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in medicinal chemistry.
Pyrrolidine-2-one: Known for its biological activity and used as a versatile synthon in organic synthesis.
Pyrrolidine-2,5-diones: Exhibits diverse functional properties and potent biological activities.
Uniqueness
3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride stands out due to its unique structural features, which confer specific binding properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Biological Activity
Overview
3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride is a synthetic compound with a pyrrolidine ring structure that has garnered attention for its diverse biological activities. This compound belongs to the class of pyrrolidine alkaloids, which are known for their interaction with various biological targets and pathways, leading to a wide range of pharmacological effects.
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets. Pyrrolidine derivatives are recognized for their roles in:
- Antioxidant Activity : They can scavenge free radicals, reducing oxidative stress.
- Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines and pathways.
- Antimicrobial Properties : Effective against a variety of bacteria and fungi.
- Neuropharmacological Effects : Potential benefits in neurodegenerative disorders by modulating neurotransmitter systems.
Biological Activities
Recent studies have highlighted several key biological activities associated with pyrrolidine derivatives, including:
- Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. For instance, certain derivatives showed IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer properties .
- Antimicrobial Properties : The compound exhibits activity against pathogens such as Acinetobacter baumannii and Escherichia coli, with some derivatives showing four times the efficacy compared to traditional antibiotics like ampicillin .
- Cholinesterase Inhibition : Some studies indicate that pyrrolidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is significant in the context of Alzheimer's disease treatment .
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrrolidine derivatives:
- Study on Anticancer Properties : A series of pyrrolidine compounds were tested against various cancer cell lines, revealing that certain modifications in the structure led to enhanced antiproliferative effects. For example, a derivative with a specific phenyl substitution exhibited an IC50 value of 3.82 µM against HeLa cells, showcasing its potential as an anticancer agent .
- Antimicrobial Efficacy Study : In vitro tests demonstrated that specific pyrrolidine derivatives had minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics against resistant bacterial strains, suggesting their potential as new antimicrobial agents .
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Structure Features | Biological Activity | Notable Effects |
|---|---|---|---|
| Pyrrolidine | Simple nitrogen-containing ring | Antimicrobial, neuroprotective | Basic scaffold in medicinal chemistry |
| Pyrrolidine-2-one | Contains carbonyl group | Anticancer, anti-inflammatory | Versatile synthon in organic synthesis |
| This compound | Propylphenoxy substitution | Antioxidant, anti-inflammatory, neuropharmacological | Unique binding properties enhancing biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
